3-(Benzylamino)cyclohexanol
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Overview
Description
3-(Benzylamino)cyclohexanol is an organic compound with the molecular formula C13H19NO It is a derivative of cyclohexanol, where a benzylamino group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine. The process can be carried out under mild conditions, often using a solvent like ethanol or methanol. The reaction proceeds via nucleophilic addition of benzylamine to the carbonyl group of cyclohexanone, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Catalysts such as Raney nickel or palladium on carbon can be used to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or benzylidene cyclohexanone.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted benzylamino cyclohexanol derivatives.
Scientific Research Applications
3-(Benzylamino)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)cyclohexanol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Benzylamine: An amine with a benzyl group attached to the nitrogen atom.
Cyclohexanone: A ketone with a cyclohexane ring.
Comparison: 3-(Benzylamino)cyclohexanol is unique due to the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(benzylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |
InChI Key |
ADACSZOIFGMJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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